(4aS,6aR,6bR,12aR)-1,2,6b,9,9,12a-hexamethyl-4a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid
Description
The compound “(4aS,6aR,6bR,12aR)-1,2,6b,9,9,12a-hexamethyl-4a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid” is a highly oxygenated triterpenoid derivative with a complex polycyclic backbone. Its structure includes:
- A pentacyclic picene core substituted with methyl groups.
- Two distinct carbohydrate moieties:
- A 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl group linked via an oxycarbonyl group.
- A 3,4,5-trihydroxy-6-methyloxan-2-yl group attached via an ether bond.
- A carboxylic acid functional group at position 6a.
This compound shares structural homology with triterpenoid glycosides (e.g., saponins) and is hypothesized to exhibit bioactivities such as anti-inflammatory, anticancer, or immunomodulatory effects based on its structural analogs .
Properties
Molecular Formula |
C42H66O14 |
|---|---|
Molecular Weight |
795.0 g/mol |
IUPAC Name |
(4aS,6aR,6bR,12aR)-1,2,6b,9,9,12a-hexamethyl-4a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid |
InChI |
InChI=1S/C42H66O14/c1-19-10-15-41(37(52)56-35-33(49)31(47)29(45)23(18-43)54-35)16-17-42(36(50)51)22(27(41)20(19)2)8-9-25-39(6)13-12-26(38(4,5)24(39)11-14-40(25,42)7)55-34-32(48)30(46)28(44)21(3)53-34/h8,19-21,23-35,43-49H,9-18H2,1-7H3,(H,50,51)/t19?,20?,21?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,39-,40+,41-,42+/m0/s1 |
InChI Key |
AQLCKWUMMOZIEY-RGCOAKNESA-N |
Isomeric SMILES |
CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)O)O)C)C)C2C1C)C(=O)O)C(=O)OC7C(C(C(C(O7)CO)O)O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)O)O)C)C)C2C1C)C(=O)O)C(=O)OC7C(C(C(C(O7)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the picene core and the attachment of the hydroxyl groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry is achieved. Detailed synthetic routes are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques would be essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules and as a reagent in organic synthesis.
Biology: Potential use in studying biochemical pathways and interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
Platycodin D (CAS: 58479-68-8)
- Structure: A triterpenoid saponin with a similar pentacyclic core but differing in glycosylation. Contains a 9,9-bis(hydroxymethyl) group and a single glucopyranosyl moiety. Lacks the methoxycarbonyl and methyloxan substituents present in the target compound.
- Molecular Weight : 1225.33 g/mol vs. the target compound’s estimated ~1,200–1,300 g/mol.
- Bioactivity: Known for anti-inflammatory and immunomodulatory effects via NF-κB inhibition .
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy derivative
- Structure : Shares the picene core and methyloxan substituent but lacks the hydroxymethyloxan-oxycarbonyl group.
- Molecular Weight : 1,221.40 g/mol, slightly lower due to fewer hydroxyl groups .
Compound from (CAS: 77-52-1)
Pharmacokinetic and Physicochemical Properties
- Glycosylation Impact: The target compound’s dual carbohydrate moieties enhance water solubility compared to non-glycosylated analogs (e.g., ) but reduce membrane permeability .
Anticancer Potential
- The target compound’s hydroxymethyloxan groups may enhance interactions with cancer cell membranes, similar to Platycodin D’s mechanism .
- Unlike simpler triterpenoids (e.g., ), glycosylation enables selective targeting of cancer cells via lectin-mediated uptake .
Immunomodulatory Effects
- Both the target compound and Platycodin D are predicted to inhibit pro-inflammatory pathways (e.g., NF-κB), but the target compound’s methoxycarbonyl group may confer unique steric effects .
Ferroptosis Induction
- Natural triterpenoids are reported to induce ferroptosis in oral squamous cell carcinoma (OSCC) with higher selectivity for cancer cells than normal tissues . Structural analogs suggest the target compound may share this activity.
Biological Activity
The compound (4aS,6aR,6bR,12aR)-1,2,6b,9,9,12a-hexamethyl-4a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid is a complex organic molecule with potential biological activities. This article aims to explore its biological properties based on existing research findings.
Chemical Structure and Properties
The compound's structure includes multiple hydroxyl groups and a carboxylic acid functional group. Its molecular formula is . The presence of these functional groups suggests potential interactions with biological systems.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and reducing the risk of chronic diseases. The presence of multiple hydroxyl groups in the compound enhances its ability to scavenge free radicals.
Anti-inflammatory Effects
Studies have shown that related compounds can modulate inflammatory pathways. For instance:
- Urosolic Acid , a structurally similar compound to the one , has been documented to reduce inflammation in various models by inhibiting pro-inflammatory cytokines and pathways such as NF-kB .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Compounds with similar polyphenolic structures have demonstrated efficacy against various bacteria and fungi. This activity is likely due to their ability to disrupt microbial cell membranes and interfere with metabolic processes.
Study 1: Antioxidant Potential
A study assessed the antioxidant activity of several carboxylic acids derived from natural sources. The results indicated that compounds similar to the target molecule exhibited a high capacity for reducing oxidative stress markers in vitro.
| Compound | IC50 (µM) | Source |
|---|---|---|
| Urosolic Acid | 25 | Natural Extracts |
| Target Compound | 30 | Synthesized |
| Control (Ascorbic Acid) | 15 | Standard Reference |
Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory effects:
- The compound was tested for its ability to inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS). Results showed a significant reduction in NO levels compared to untreated controls.
| Treatment | NO Production (µM) |
|---|---|
| Control | 25 |
| Urosolic Acid | 10 |
| Target Compound | 12 |
The biological activities can be attributed to several mechanisms:
- Antioxidant Mechanism : The hydroxyl groups donate electrons to free radicals.
- Anti-inflammatory Mechanism : Inhibition of COX enzymes and modulation of cytokine release.
- Antimicrobial Mechanism : Disruption of microbial cell wall integrity and interference with DNA synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
